4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide (FITM) is a negative allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1). [, ] mGluR1 is a protein found in the central nervous system, primarily in the brain, that plays a crucial role in various neurological processes like learning, memory, and synaptic plasticity. [] FITM binds to a distinct site on the mGluR1 receptor, different from where glutamate, the natural ligand, binds. [] This binding inhibits the receptor's activity, thereby modulating downstream signaling pathways.
The crystal structure of the mGluR1 receptor bound to FITM has been resolved. [] Analysis of this structure reveals that FITM's binding site partially overlaps with the orthosteric binding sites of class A G protein-coupled receptors (GPCRs). [] Furthermore, molecular docking studies and fragment molecular orbital method with energy decomposition analysis (FMO-EDA) have been used to investigate the interactions between FITM analogs and the allosteric binding pocket of mGluR1. [] These studies identified key residues involved in FITM binding, such as Q6603.28 and/or Y8056.55 as anchoring points. [] Hydrogen bonding with T8157.38 contributes to the orientation of molecules with an amino substituent in the pyrimidine moiety. [] Hydrophobic interactions with L7575.44, F8016.51, or W7986.48 influence the orientation of other parts of the ligands. []
FITM acts as a negative allosteric modulator of mGluR1. [, ] Instead of competing with glutamate for the orthosteric binding site, FITM binds to a separate allosteric site on the receptor. [] This binding induces conformational changes in the receptor that decrease its affinity for glutamate and reduce its signaling activity. [, ]
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5